9-(p-Aminostyryl)acridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
23045-49-0 |
|---|---|
Molecular Formula |
C21H16N2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-[(E)-2-acridin-9-ylethenyl]aniline |
InChI |
InChI=1S/C21H16N2/c22-16-12-9-15(10-13-16)11-14-17-18-5-1-3-7-20(18)23-21-8-4-2-6-19(17)21/h1-14H,22H2/b14-11+ |
InChI Key |
KIYQJAYCIBPURM-SDNWHVSQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)/C=C/C4=CC=C(C=C4)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=CC4=CC=C(C=C4)N |
Origin of Product |
United States |
Photophysical Properties and Their Mechanistic Elucidation in 9 P Aminostyryl Acridine Systems
Electronic Absorption and Emission Spectroscopy: Wavelength Dependence and Band Assignments
The absorption bands can be generally assigned to π-π* transitions within the aromatic system. The lower energy absorption band is likely associated with a transition from the highest occupied molecular orbital (HOMO), primarily located on the aminostyryl donor and the acridine (B1665455) ring, to the lowest unoccupied molecular orbital (LUMO), which is expected to be localized more on the electron-accepting acridine moiety. The emission spectrum arises from the decay of the excited state to the ground state.
Fluorescence Quantum Yields and Radiative/Non-Radiative Decay Processes
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. For 9-(p-aminostyryl)acridine, the quantum yield is expected to be highly dependent on the solvent environment. In general, styryl dyes can exhibit low quantum yields in solution due to efficient non-radiative decay pathways. rsc.org These non-radiative processes can include intramolecular rotations and vibrations, which lead to the dissipation of the excited-state energy as heat.
Φf = kr / (kr + knr)
In polar solvents, the formation of an intramolecular charge transfer (ICT) state can provide an additional non-radiative decay channel, potentially lowering the quantum yield. Conversely, in viscous or rigid environments, the restriction of intramolecular rotations can block these non-radiative pathways, leading to an increase in the fluorescence quantum yield, a phenomenon known as aggregation-induced emission (AIE). researchgate.netresearchgate.net
Solvatochromism and Environmental Sensitivity of Photophysical Characteristics
The photophysical properties of this compound are highly sensitive to the polarity of its environment, a phenomenon known as solvatochromism. This sensitivity arises from the change in the dipole moment of the molecule upon excitation. In D-π-A systems like this compound, the excited state generally possesses a larger dipole moment than the ground state due to the intramolecular charge transfer from the amino donor to the acridine acceptor.
As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state. This differential stabilization leads to a red-shift (bathochromic shift) in the emission spectrum. The absorption spectrum is typically less sensitive to solvent polarity. This pronounced solvatochromic shift in fluorescence makes this compound a potential candidate for use as a fluorescent probe to characterize the polarity of microenvironments.
pH-Dependent Photophysical Behavior and Protonation States
The fluorescence of acridine derivatives is often sensitive to pH due to the presence of nitrogen atoms that can be protonated or deprotonated. nih.govnih.gov In the case of this compound, both the acridine ring nitrogen and the amino group of the styryl moiety are potential sites for protonation.
Protonation of the acridine nitrogen is expected to increase its electron-accepting ability, which would likely lead to a further red-shift in the absorption and emission spectra. Conversely, protonation of the amino group would decrease its electron-donating strength, leading to a blue-shift (hypsochromic shift). The specific pH at which these changes occur would depend on the pKa values of the respective functional groups. This pH-dependent fluorescence response suggests that this compound could be developed as a fluorescent pH indicator. nih.govnih.gov
Intramolecular Charge Transfer (ICT) Mechanisms and Conformational Dynamics
Upon photoexcitation, this compound can undergo intramolecular charge transfer (ICT), where an electron is transferred from the electron-donating p-aminostyryl group to the electron-accepting acridine moiety. ossila.comrsc.orgnih.govnih.gov This process leads to the formation of a highly polar excited state.
Time-Resolved Fluorescence Spectroscopy and Excited-State Kinetics
Time-resolved fluorescence spectroscopy provides valuable information about the dynamics of the excited state. For 9-aminoacridine (B1665356) in ethanol (B145695), the emission decay is monophasic with a lifetime of 16.5 ns. nih.gov However, for derivatives exhibiting ICT, the fluorescence decay is often multi-exponential, reflecting the presence of multiple excited-state species and the kinetics of their interconversion.
For a related 9-aminoacridine derivative, the fluorescence decay in different solvents revealed two short-lived components (80-450 ps and 0.7-3.2 ns) attributed to the formation and decay of the ICT state, and a longer component (~9.0 ns) related to the normal emission from the acridine singlet excited state. nih.gov Similar complex decay kinetics would be expected for this compound, with the lifetimes and amplitudes of the decay components being dependent on the solvent and other environmental factors. These measurements allow for the determination of the rates of ICT, back-electron transfer, and other radiative and non-radiative decay processes.
Aggregation Phenomena and Spectroscopic Signatures in Solution
In solution, particularly at higher concentrations or in poor solvents, molecules of this compound may form aggregates. Aggregation can significantly alter the photophysical properties of the dye. In many cases, aggregation leads to fluorescence quenching due to the formation of non-emissive excimers or exciplexes through π-π stacking interactions.
However, for some molecules with restricted intramolecular rotation, aggregation can lead to an enhancement of fluorescence, a phenomenon known as aggregation-induced emission (AIE). researchgate.netresearchgate.net In the aggregated state, the intramolecular rotations that act as non-radiative decay channels in solution are hindered, forcing the excited state to decay radiatively. The spectroscopic signature of aggregation is often a change in the absorption and/or emission spectra, such as the appearance of new bands or a shift in the existing bands. For 9,10-distyrylanthracene (B86952) derivatives, which are structurally related to this compound, AIE has been observed and attributed to the restriction of intramolecular torsion in the crystalline state. researchgate.net
Intermolecular Interactions and Biochemical Mechanism Studies of 9 P Aminostyryl Acridine
Nucleic Acid Interaction Mechanisms
The biological activity of 9-(p-Aminostyryl)acridine and its parent compound, 9-aminoacridine (B1665356) (9AA), is intrinsically linked to their interactions with nucleic acids. These planar aromatic molecules exhibit a strong affinity for both DNA and RNA, engaging in a variety of binding modes that ultimately disrupt critical cellular processes. The following sections delve into the specific mechanisms governing these interactions.
DNA Intercalation and Specific Binding Modes (e.g., Base Pair, DNA Backbone)
The primary mode of interaction between 9-aminoacridine derivatives and double-stranded DNA is intercalation, where the planar acridine (B1665455) ring inserts itself between adjacent base pairs of the DNA double helix. nih.govmdpi.com This insertion is stabilized by van der Waals forces between the acridine ring and the DNA bases, supplemented by ionic interactions between the protonated acridine nitrogen and the negatively charged phosphate (B84403) backbone of the DNA. mdpi.com
Spectroscopic and calorimetric analyses have provided detailed insights into these binding events. Studies on various N-substituted acridine-9-amines interacting with calf thymus DNA (CT-DNA) revealed significant hypochromic effects and slight red shifts in their absorption spectra upon binding, which are characteristic features of intercalation. nih.gov The fluorescence emission of these compounds is typically quenched in the presence of DNA. nih.gov Isothermal titration calorimetry (ITC) measurements have shown that the formation of these acridine-DNA complexes is an enthalpy-driven process. nih.gov
While intercalation is the predominant binding mode, other interactions, such as external electrostatic binding to the DNA surface, can also occur, particularly at different dye-to-DNA concentration ratios. rsc.org The specific binding affinity can be quantified by the binding constant (KA). For a series of N-substituted acridine-9-amines, the logarithm of the binding constants (log(KA)) with CT-DNA was found to be in the range of 2.59 to 5.50. nih.gov In another study, novel 3,9-disubstituted acridines exhibited binding constants ranging from 2.81 to 9.03 × 104 M−1. mdpi.com
Some studies have indicated a preference for certain base pair sequences. For instance, while many acridine drugs preferentially intercalate at CG/CG steps, a crystal structure of an acridine drug derivatized at the 9-position showed intercalation within an AA/TT base step. rcsb.org
Table 1: Binding Constants of Acridine Derivatives with DNA
| Compound Class | DNA Type | Method | Binding Constant (KA) | Reference |
|---|---|---|---|---|
| N-substituted acridine-9-amines | CT-DNA | Various Spectroscopic | 102.59 - 105.50 M-1 | nih.gov |
Mechanistic Influence on DNA Replication and Topological Enzymes (Topoisomerases, Telomerase)
By intercalating into the DNA helix, 9-aminoacridine derivatives can physically obstruct the progression of DNA replication machinery. This steric hindrance leads to an inhibition of DNA synthesis. nih.gov For example, studies with human fibroblasts showed that 9-aminoacridine can inhibit semiconservative DNA replication, particularly at higher concentrations. nih.gov
A major consequence of this DNA interaction is the inhibition of enzymes that modulate DNA topology, such as topoisomerases. researchgate.net These enzymes are crucial for relieving torsional stress during replication and transcription. Acridine derivatives can act as topoisomerase inhibitors, leading to the stabilization of the enzyme-DNA cleavage complex and ultimately resulting in DNA strand breaks. mdpi.comnih.gov This mechanism is a cornerstone of the anticancer activity of several acridine-based drugs, such as amsacrine (B1665488). mdpi.comresearchgate.net Acridine-based agents have been developed as catalytic inhibitors of topoisomerase II (TOPOII), which effectively inhibit the enzyme's activity without generating the DNA strand breaks that can lead to secondary malignancies. nih.gov Some novel 3,9-disubstituted acridines have shown potent inhibitory activity against both topoisomerase I and topoisomerase IIα. mdpi.com
Telomerase, an enzyme essential for maintaining telomere length in cancer cells, is another key target. The guanine-rich sequences of telomeres can form G-quadruplex structures, which can be stabilized by small molecules. Acridine compounds have been shown to bind to and stabilize these telomeric G-quadruplexes, thereby inhibiting telomerase activity and disrupting DNA replication in rapidly dividing cancer cells. nih.gov
RNA Binding and Modulation of Ribosome Biogenesis Pathways
While historically known as DNA intercalators, it is now evident that 9-aminoacridines also interact significantly with RNA. nih.govmdpi.com This interaction has profound implications for cellular function, particularly in the context of ribosome biogenesis, the process of making ribosomes.
Research has demonstrated that 9-aminoacridine (9AA) is a potent inhibitor of ribosome biogenesis in mammalian cells. nih.govmdpi.comnih.gov It achieves this by targeting two key stages: the transcription of ribosomal RNA precursors (pre-rRNA) by RNA polymerase I, and the subsequent processing of these pre-rRNAs into mature 18S, 5.8S, and 28S rRNAs. nih.govnih.gov The inhibition of Pol I transcription is rapid, with a significant drop in the primary 47S pre-rRNA transcript levels occurring within minutes of cell exposure to 9AA. nih.gov
The ability of 9AA to disrupt pre-rRNA processing is likely a direct consequence of its ability to bind to RNA. nih.govmdpi.com A fluorescent intercalator displacement assay confirmed that 9AA binds to RNA in vitro, causing the dissociation of other fluorescent dyes like ethidium (B1194527) bromide. mdpi.comnih.gov This binding can interfere with the complex RNA-RNA and RNA-protein interactions necessary for the intricate series of cleavage and modification steps that mature pre-rRNA undergoes in the nucleolus. mdpi.com Specifically, the processing of the 32S pre-rRNA has been shown to be particularly sensitive to 9AA. mdpi.com
G-Quadruplex Interactions and Stabilization Mechanisms
Beyond the canonical DNA double helix, 9-aminoacridine derivatives have been found to interact with and stabilize non-canonical DNA structures known as G-quadruplexes. nih.gov These structures are formed from guanine-rich sequences, which are prevalent in biologically significant regions of the genome, such as telomeres and the promoter regions of oncogenes like c-myc. nih.gov
The interaction of 9-aminoacridines with G-quadruplexes is characterized by high affinity and selectivity. nih.gov Competitive dialysis experiments have shown that these ligands have a clear preference for G-quadruplex-forming DNA sequences over duplex DNA. nih.gov The binding is thought to occur via π-π stacking interactions between the planar acridine ring and the G-tetrads of the quadruplex structure. nih.gov
NMR studies and molecular dynamics simulations have provided structural insights into these complexes, revealing that the acridine compounds can intercalate between the G-tetrads. nih.gov This binding induces a significant stabilization of the G-quadruplex structure. nih.gov The stabilization of these structures, particularly at telomeres, can inhibit the activity of telomerase, an enzyme crucial for cancer cell immortality. nih.gov
Table 2: Affinity of 9-Aminoacridine Derivatives for G-Quadruplex DNA
| Ligand | DNA Structure | Technique | Binding Constant (K) | Reference |
|---|
Application as Fluorescent Probes for Nucleic Acid Structure and Dynamics
The inherent fluorescence of the acridine scaffold, combined with its strong affinity for nucleic acids, makes 9-aminoacridine derivatives valuable tools as fluorescent probes. nih.govnih.gov These compounds often exhibit changes in their fluorescence properties upon binding to DNA or RNA, a phenomenon that can be exploited for detection and characterization of nucleic acids. nih.gov
For example, N-arylamino-substituted acridizinium derivatives are almost non-fluorescent in aqueous solution but show a 10- to 50-fold increase in fluorescence intensity upon binding to calf thymus DNA. nih.gov This "light-up" property makes them ideal probes for sensing the presence of DNA. nih.gov
Acridine orange, a related compound, is a well-known nucleic acid-selective dye. wikipedia.orgglpbio.com It differentially stains double-stranded DNA (emitting green fluorescence) and single-stranded RNA or DNA (emitting orange-red fluorescence). wikipedia.orgglpbio.com This property is widely used in fluorescence microscopy and flow cytometry to distinguish between different cell types or to assess cell cycle status. wikipedia.org The ability of 9-aminoacridine derivatives to bind to specific structures like G-quadruplexes also opens up possibilities for their use as selective probes for these non-canonical structures. nih.gov
Protein and Enzyme Interaction Studies
A primary class of protein targets for acridine derivatives are the topoisomerases. As discussed previously (Section 4.1.2), these enzymes are inhibited through the stabilization of a ternary complex involving the drug, the enzyme, and DNA. mdpi.comnih.gov This inhibition is a critical mechanism for the antiproliferative effects of many acridine-based compounds. researchgate.net Both Topoisomerase I and Topoisomerase II have been identified as targets. mdpi.com
Beyond topoisomerases, other enzymes and proteins have been identified as interacting partners. For example, certain 9-aminoacridines have been found to interfere with the DNA-binding activity of the transcription factor FoxP3. nih.gov Electrophoretic mobility shift assays (EMSAs) and AlphaScreen-based assays showed that these compounds could inhibit the binding of FoxP3 to its target DNA sequence in a concentration-dependent manner, with IC50 values in the low micromolar range. nih.gov This interference with FoxP3 function has implications for modulating regulatory T cell activity. nih.gov
Furthermore, studies on phosphorylated acridine derivatives have revealed inhibitory activity against butyrylcholinesterase (BChE), an enzyme involved in neurotransmitter metabolism. nih.gov Molecular docking and dynamics simulations suggest that these compounds bind within the active site of the enzyme. nih.govfrontiersin.org
The interaction is not limited to enzymes. N-arylamino-substituted acridizinium derivatives, which act as fluorescent "light-up" probes for DNA, also show a significant increase in fluorescence upon binding to bovine serum albumin (BSA), indicating a direct interaction with this transport protein. nih.gov In some cases, the acridin-9-yl moiety can be transferred from a small molecule to the side chain of lysine (B10760008) residues in proteins, suggesting a potential for covalent modification. nih.gov
Table 3: Protein and Enzyme Targets of Acridine Derivatives
| Compound Class | Protein/Enzyme Target | Effect | Method of Study | Reference |
|---|---|---|---|---|
| Acridine-based agents | Topoisomerase II (TOPOII) | Catalytic Inhibition | Cell Proliferation Assays, Apoptosis Assays | nih.gov |
| 3,9-disubstituted acridines | Topoisomerase I & IIα | Inhibition | Relaxation, Unwinding & Decatenation Assays | mdpi.com |
| 9-amino-acridines | FoxP3 | Interference with DNA-binding | EMSA, AlphaScreen | nih.gov |
| 9-phosphoryl-acridines | Butyrylcholinesterase (BChE) | Inhibition | Enzyme Activity Assays, Molecular Docking | nih.gov |
Mechanistic Analysis of Enzyme Modulation and Inhibition (e.g., Cholinesterases, DNA Polymerase)
The acridine scaffold is a well-established pharmacophore known for its potent inhibitory effects on various enzymes, primarily through intercalation with DNA or direct interaction with enzyme active sites. Although specific inhibitory data for this compound is not extensively documented, the activities of structurally related 9-aminoacridine and other 9-substituted derivatives provide a strong basis for understanding its probable mechanistic behavior.
Cholinesterases (AChE and BChE): Compounds featuring the acridine core are recognized as effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to cholinergic neurotransmission. nih.govnih.gov The inhibitory mechanism is often a mixed-type model, involving interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com The planar acridine ring can engage in π-π stacking interactions with aromatic residues like tryptophan in the active site gorge. frontiersin.org Studies on various 9-substituted acridines demonstrate a range of potencies, often in the micromolar to nanomolar range, with selectivity for BChE over AChE observed in some cases. mdpi.comfrontiersin.org For instance, certain 9-phosphoryl-9,10-dihydroacridines have shown potent BChE inhibition with IC50 values as low as 2.90 µM. frontiersin.orgnih.gov
DNA and RNA Polymerases: The ability of acridines to intercalate between the base pairs of DNA is a primary mechanism for their inhibition of DNA and RNA polymerases. nih.gov This physical obstruction prevents the enzyme from transcribing the DNA template. 9-Aminoacridine, a close analog of the title compound, is a potent inhibitor of DNA-primed RNA polymerase from Escherichia coli. nih.gov Kinetic studies suggest a competitive inhibition mechanism where the acridine molecule may occupy sites on the polymerase that are specific for binding nucleoside triphosphates or the DNA bases themselves. nih.gov This interference rapidly halts transcription, a property that has been explored in the context of inhibiting ribosome biogenesis. nih.gov
| Compound Class | Target Enzyme | Inhibition (IC50) | Mechanism of Action |
|---|---|---|---|
| 9-Phosphoryl-9,10-dihydroacridines | Butyrylcholinesterase (BChE) | 2.90 - 48.0 µM | Mixed-type Inhibition |
| Bis-amiridines | Acetylcholinesterase (AChE) | 1.4 - 2.9 µM | Mixed-type Inhibition |
| Bis-amiridines | Butyrylcholinesterase (BChE) | 0.067 - 0.13 µM | Mixed-type Inhibition |
| 9-Aminoacridine | RNA Polymerase | Potent Inhibition (Conc. dependent) | DNA Intercalation, Competitive Inhibition |
Investigation of Non-Specific Protein Binding and its Impact on Research Assays
Beyond specific enzyme targets, the acridine moiety can engage in various forms of non-specific protein binding, which can have significant consequences for the interpretation of research assays. These interactions are driven by the hydrophobic and aromatic nature of the acridine ring system as well as the reactivity of the C9 position.
One notable interaction is the potential for the acridin-9-yl group to be transferred from a donor molecule to primary amine groups on proteins, such as the ε-amino group of lysine residues. nih.gov This "acridin-9-yl exchange" can result in the covalent modification of proteins within a hydrophobic core, a phenomenon that could lead to artifacts in biological assays by altering protein structure and function. nih.gov
Furthermore, molecular docking studies have shown that acridine derivatives can potentially bind to a wide array of proteins, including kinases and synthetases, through hydrogen bonding and hydrophobic interactions. mdpi.com For example, N-(9-acridinyl) amino acid derivatives have been predicted to interact with targets such as enoyl acyl carrier protein reductase and cystathionine (B15957) gamma-lyase. mdpi.com Such promiscuous binding can lead to false positives in high-throughput screening assays and complicates the identification of a compound's true mechanism of action. This broad reactivity underscores the importance of secondary assays and careful validation when studying acridine-based compounds like this compound.
Membrane Interactions and their Biophysical Implications
The fluorescent and cationic nature of this compound makes it a candidate for studying biological membranes. Research on 9-aminoacridine provides a detailed framework for understanding how these molecules interact with the lipid bilayer and report on membrane properties. nih.gov
Probing Membrane Potential and Cation Behavior
Fluorescent amines like 9-aminoacridine are widely used as probes to measure transmembrane pH gradients (ΔpH), a key component of the proton-motive force that constitutes membrane potential. The underlying principle is that the uncharged, neutral form of the amine can freely permeate the lipid bilayer, while the protonated, cationic form cannot. nih.gov
In the presence of a pH gradient (acidic inside), the neutral amine diffuses into the internal volume and becomes protonated, trapping it inside. This accumulation leads to a quenching of the probe's fluorescence, which can be correlated with the magnitude of the ΔpH. nih.gov The styryl modification in this compound is expected to modulate its spectral properties but not alter this fundamental mechanism, allowing it to function as a sensitive reporter of membrane energization and cation (H+) distribution.
Characterization of Diffuse Layer Interactions and Aggregation on Membrane Surfaces
The interaction of cationic acridine probes with the membrane surface is heavily influenced by electrostatic forces. The adsorption of 9-aminoacridine to photosynthetic chromatophore membranes has been successfully modeled using the Gouy-Chapman-Boltzmann theory, which describes the electrical double layer at the membrane surface. nih.gov
This interaction is dependent on both the pH and the ionic strength of the medium, which alter the surface charge density of the membrane. At physiological pH, the probe's binding can be described by S-shaped isotherms, indicating cooperative binding and potential aggregation on the membrane surface. nih.gov The surface charge density of the membrane was found to modulate the binding affinity of the probe significantly. nih.gov These findings suggest that this compound would similarly interact with the diffuse layer of the membrane, with its binding and fluorescence response being sensitive to the electrostatic properties of the membrane surface.
Interaction with Carbohydrates and Glycan Labeling Chemistry for Analytical Research
The structural features of this compound, specifically the presence of a primary aromatic amine on the styryl substituent, make it a suitable candidate for use as a fluorescent label in glycan analysis. The labeling of carbohydrates is crucial for their detection and quantification in analytical techniques like chromatography and electrophoresis. nih.gov
The most common method for attaching a fluorescent tag to the reducing end of a glycan is reductive amination. nih.gov This two-step reaction involves:
Schiff Base Formation: The primary amine of the label (e.g., this compound) reacts with the open-ring aldehyde form of the glycan to form an imine, or Schiff base.
Reduction: The unstable Schiff base is then reduced to a stable secondary amine linkage using a reducing agent like sodium cyanoborohydride.
This process covalently attaches the fluorescent acridine tag to the carbohydrate. The inherent fluorescence of the acridine core allows for highly sensitive detection of the labeled glycans. This approach is widely used with other amino-containing fluorophores, such as 2-aminobenzamide (B116534) (2-AB) and anthranilic acid (2-AA), to create representative glycan profiles from biological samples for quantitative analysis. nih.gov The application of this compound in this context could offer a new fluorescent tag with unique spectral properties for advanced glycomics research.
Structure Activity/property Relationships Sar/spr and Rational Design in 9 P Aminostyryl Acridine Research
Impact of Acridine (B1665455) Core Structural Modifications on Photophysical Properties
The acridine core of 9-ASA is a key determinant of its fundamental photophysical properties, including absorption and emission wavelengths, quantum yield, and fluorescence lifetime. Alterations to this tricyclic system can profoundly modulate these characteristics, offering a powerful strategy for fine-tuning the performance of 9-ASA-based probes.
The introduction of substituents onto the acridine ring system can significantly impact the electronic distribution within the molecule, thereby influencing its energy levels and transition probabilities. For instance, the incorporation of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the acridine moiety can lead to predictable shifts in the absorption and emission spectra. nih.gov Generally, extending the π-conjugated system of the acridine core through the addition of fused aromatic rings results in a bathochromic (red) shift in both absorption and emission maxima. nih.gov
Protonation of the acridine nitrogen atom also plays a crucial role in modulating the photophysical properties of 9-ASA derivatives. nih.gov The protonated form often exhibits distinct absorption and emission characteristics compared to the neutral species, a phenomenon that can be exploited for pH sensing applications. nih.gov The electronic nature of substituents on the acridine ring can influence the pKa of the acridine nitrogen, thereby affecting the pH range over which these changes occur. nih.gov
The quantum yield of fluorescence, a measure of the efficiency of the emission process, is also highly sensitive to structural modifications of the acridine core. Substituents that promote non-radiative decay pathways, such as heavy atoms or groups that facilitate intersystem crossing, can lead to a decrease in quantum yield. Conversely, structural modifications that rigidify the molecule and reduce vibrational and rotational freedom can enhance the quantum yield. researchgate.net
Influence of the p-Aminostyryl Moiety and Substituents on Binding Affinity and Selectivity for Biomolecules
The p-aminostyryl moiety of 9-ASA is not merely a component of the fluorophore but also plays a critical role in mediating interactions with biological macromolecules. The nature of the amino group and the presence of other substituents on the styryl ring can significantly influence the binding affinity and selectivity of these compounds for biomolecules such as DNA, RNA, and proteins. nih.govnih.gov
The primary amino group of the p-aminostyryl fragment can participate in hydrogen bonding interactions with acceptor groups on biomolecules. Furthermore, at physiological pH, this amino group can be protonated, leading to electrostatic interactions with negatively charged moieties, such as the phosphate (B84403) backbone of nucleic acids. nih.gov The binding affinity of 9-aminoacridine (B1665356) derivatives to DNA has been shown to be influenced by the nature of the substituents on the acridine ring and the side chain at the 9-position. nih.govnih.gov
Systematic modifications of the amino group on the styryl moiety can have a profound impact on binding characteristics. For instance, conversion of the primary amine to secondary or tertiary amines, or its incorporation into a cyclic system, can alter the hydrogen bonding capacity and steric profile of the molecule, thereby modulating its binding affinity and selectivity for different biomolecular targets.
The styryl portion of the molecule also contributes to binding through π-π stacking interactions with the aromatic bases of nucleic acids or aromatic amino acid residues in proteins. The planarity of the styryl group facilitates its insertion between the base pairs of DNA, a process known as intercalation. nih.gov Substituents on the phenyl ring of the styryl moiety can influence the efficiency of this intercalation by altering the electronic properties and steric bulk of the molecule.
Stereoelectronic Effects on Compound Stability and Reactivity, including Hydrolysis Kinetics
The chemical stability of 9-(p-Aminostyryl)acridine derivatives is a critical factor for their practical application, particularly in biological systems. One of the key degradation pathways for 9-aminoacridine derivatives is hydrolysis of the C9-N bond, which leads to the formation of the corresponding acridone (B373769). researchgate.netmdpi.com The rate of this hydrolysis is governed by stereoelectronic effects, which relate to the influence of the spatial arrangement of orbitals on the electronic properties and reactivity of a molecule.
The stability of the C9-N bond is influenced by the degree of delocalization of the nitrogen lone pair into the acridine ring system. researchgate.net When the lone pair is effectively delocalized, the C9-N bond gains partial double bond character, which strengthens it and slows the rate of hydrolysis. The conformation of the substituents on the amino group can significantly impact this delocalization. For instance, bulky substituents that force the amino group to twist out of the plane of the acridine ring will reduce orbital overlap and decrease the stability of the C9-N bond, leading to faster hydrolysis. researchgate.net
The electronic nature of substituents on both the acridine core and the p-aminostyryl moiety can also influence the rate of hydrolysis. Electron-withdrawing groups on the acridine ring can make the C9 position more electrophilic and thus more susceptible to nucleophilic attack by water. researchgate.net Conversely, electron-donating groups on the p-aminostyryl moiety can increase the electron density on the nitrogen atom, potentially affecting its basicity and the kinetics of hydrolysis.
Computational studies have been employed to investigate the forces that drive the hydrolysis of 9-aminoacridines, providing insights into bond orders, bond dissociation energies, and conformational energies. researchgate.netmdpi.com These studies have corroborated experimental findings that the rate of hydrolysis is dependent on both delocalization across the C9-N bond and steric effects. researchgate.net
Rational Design Principles for Advanced Fluorescent Probes and Chemical Biology Tools
The understanding of the structure-activity and structure-property relationships of this compound derivatives provides a solid foundation for the rational design of advanced fluorescent probes and chemical biology tools with tailored functionalities. rsc.orgnih.gov By strategically modifying the 9-ASA scaffold, it is possible to develop probes with optimized photophysical properties and specific targeting capabilities for a wide range of biological applications, including cellular imaging and the detection of specific biomolecules or cellular events. nih.govnih.govibs.re.krillinois.eduresearchgate.netmdpi.comresearchgate.net
Key principles in the rational design of 9-ASA-based probes include:
Tuning of Photophysical Properties: As discussed in section 5.1, the absorption and emission wavelengths, quantum yield, and Stokes shift can be fine-tuned by modifying the acridine core and the p-aminostyryl moiety. For in vivo imaging applications, it is often desirable to shift the emission to longer wavelengths (near-infrared region) to minimize background fluorescence and enhance tissue penetration. nih.govresearchgate.net This can be achieved by extending the π-conjugation of the 9-ASA scaffold.
Introduction of Recognition Moieties: To achieve selectivity for a specific biological target, a recognition moiety can be covalently attached to the 9-ASA scaffold. This could be a small molecule that binds to a specific enzyme or receptor, or a reactive group that covalently modifies a particular class of biomolecules. The position and nature of the linker used to attach the recognition moiety are critical for maintaining the binding affinity of the recognition element and the fluorescence properties of the 9-ASA core.
Modulation of Fluorescence by the Target: A common strategy in probe design is to create a system where the fluorescence of the 9-ASA core is "turned on" or "turned off" upon binding to the target of interest. This can be achieved through various mechanisms, such as photoinduced electron transfer (PeT), Förster resonance energy transfer (FRET), or conformational changes that alter the electronic properties of the fluorophore.
By applying these rational design principles, researchers have successfully developed a variety of 9-ASA-based probes for applications such as monitoring enzyme activity, imaging specific organelles, and detecting changes in the cellular microenvironment. nih.gov The continued exploration of the rich structure-activity and structure-property relationships of the this compound scaffold promises to yield even more sophisticated and powerful tools for chemical biology and biomedical research.
Advanced Analytical and Computational Methodologies in 9 P Aminostyryl Acridine Research
High-Resolution Spectroscopic Techniques: Application in Structural Elucidation and Interaction Studies
High-resolution spectroscopy is fundamental to the study of 9-(p-Aminostyryl)acridine, enabling detailed structural confirmation and the investigation of its interactions with various substrates, including biological macromolecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹⁵Pt, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its analogues.
¹H and ¹³C NMR: These techniques are routinely used to confirm the molecular structure. researchgate.net ¹H NMR spectra provide information on the chemical environment of protons, their multiplicity, and coupling constants, which helps in assigning the protons on the acridine (B1665455) core, the styryl bridge, and the aminophenyl group. spectroteam.ronih.gov ¹³C NMR complements this by providing data on the carbon skeleton. researchgate.netrsc.org The chemical shifts in both ¹H and ¹³C NMR are sensitive to the electronic environment, solvent, and molecular structure. researchgate.netnih.gov
¹⁹⁵Pt NMR: For platinum(II) complexes involving acridine-based ligands, ¹⁹⁵Pt NMR spectroscopy is a highly sensitive probe of the metal's coordination environment. researchgate.netnih.gov The chemical shift of ¹⁹⁵Pt is indicative of the nature of the ligands coordinated to the platinum center and can confirm the successful formation of the complex. iastate.eduresearchgate.net
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are employed to establish connectivity between protons (¹H-¹H COSY) and between protons and directly attached carbons (¹H-¹³C HMQC). nih.gov These experiments are crucial for assigning complex spectra where signals may overlap, providing definitive structural confirmation. spectroteam.ro
Table 1: Representative NMR Data for Acridine Moieties Note: This table provides typical chemical shift ranges for the core acridine structure, which is a key component of this compound. Actual values for the full compound will vary based on substitution and solvent.
| Nucleus | Position on Acridine Ring | Typical Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | H1, H8 | ~8.0 - 8.4 | nih.gov |
| ¹H | H2, H7 | ~7.4 - 7.7 | nih.gov |
| ¹H | H3, H6 | ~7.9 - 8.0 | nih.gov |
| ¹H | H4, H5 | ~8.3 - 8.5 | nih.gov |
| ¹³C | C9 | ~138 - 149 | nih.gov |
| ¹³C | Quaternary Carbons | ~120 - 150 | rsc.org |
Time-Resolved Fluorescence and Transient Absorption Spectroscopy
These advanced spectroscopic techniques are vital for probing the excited-state dynamics of this compound. The extended π-conjugation in the molecule suggests interesting photophysical properties.
Time-Resolved Fluorescence: This method measures the decay of fluorescence intensity over time after excitation with a short pulse of light. It provides information on the fluorescence lifetime (τ) of the molecule's excited state. researchgate.net For related molecules like 9-aminoacridine (B1665356), studies have shown that fluorescence lifetimes can be influenced by the local environment, such as adsorption onto surfaces, which can introduce different decay pathways. nih.gov In solution, the fluorescence decay of aminostyryl dyes can be complex, sometimes exhibiting multi-exponential decays, which may indicate the presence of different excited-state species or relaxation processes. researchgate.netresearchgate.net
Transient Absorption Spectroscopy: This technique monitors the changes in absorption of a sample after excitation by a laser pulse. It allows for the detection and characterization of short-lived excited states, including triplet states and charge-transfer states, which are not observable by fluorescence. This method is crucial for building a complete picture of the de-excitation pathways available to the molecule after it absorbs light.
Table 2: Photophysical Properties of Related Acridine and Styryl Compounds
| Compound | Technique | Observed Property | Finding | Reference |
|---|---|---|---|---|
| 9-Aminoacridine | Time-Resolved Fluorescence | Fluorescence Lifetime | Exhibits monophasic decay in ethanol (B145695) (16.5 ns) and biphasic decay when adsorbed on αZrP particles (1.6 ns and 9.8 ns). | nih.gov |
| Aminostyryl Pyridinium Dyes | Time-Resolved Fluorescence | Fluorescence Lifetime | Fluorescence decay often shows multiple lifetimes in organic solvents, interpreted as emission from different isomeric or charge-transfer forms. | researchgate.net |
UV-Visible and Fluorescence Spectroscopy for Interaction Kinetics and Equilibria
UV-Visible absorption and steady-state fluorescence spectroscopy are workhorse techniques for studying the interactions of this compound with target molecules, particularly DNA. zu.edu.uagsu.edu Acridine derivatives are well-known DNA intercalators. zu.edu.ua
UV-Visible Spectroscopy: The binding of a small molecule like this compound to a macromolecule such as DNA often results in changes to its electronic absorption spectrum. nih.gov These changes can include a shift in the maximum absorption wavelength (spectral shift) and a change in the molar absorptivity (hypochromism or hyperchromism). By systematically titrating the target molecule into a solution of the compound and monitoring these spectral changes, one can determine the binding affinity (binding constant, K) and stoichiometry of the interaction. nih.govresearchgate.net
Fluorescence Spectroscopy: this compound is expected to be highly fluorescent due to its structural similarity to other fluorescent dyes like 9-aminoacridine. nih.govresearchgate.net The fluorescence properties (intensity, emission wavelength, quantum yield) are often highly sensitive to the molecule's environment. researchgate.net Binding to a macromolecule can lead to significant fluorescence quenching or enhancement. researchgate.net Fluorescence titration experiments are a sensitive method for quantifying binding interactions. researchgate.net Competitive binding assays using known DNA-binding fluorescent probes can also be used to elucidate the binding mode.
Advanced Separation and Purification Methodologies (e.g., HPLC/UV)
The synthesis of this compound and its derivatives can result in a mixture of the desired product, starting materials, and side products. Therefore, robust purification and analysis methods are essential.
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV-Vis detector is the standard method for both the analysis and purification of such compounds. Analytical HPLC is used to assess the purity of the final product, with the area under the peak in the chromatogram being proportional to the concentration of the compound. Preparative HPLC can be used to isolate the pure compound from a reaction mixture. nih.gov The stability of related acridine complexes in solution has been confirmed by obtaining clean HPLC spectra over time. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations are powerful theoretical tools used to predict and interpret the experimental findings from spectroscopic studies. nih.govresearchgate.net They provide a molecular-level understanding of the electronic structure and properties of this compound. researchgate.netnih.gov
Density Functional Theory (DFT) for Electronic Structure and Vibrational Spectra
Density Functional Theory (DFT) is a widely used computational method for studying acridine-based molecules due to its balance of accuracy and computational cost. nih.govmdpi.com
Electronic Structure: DFT calculations, often using functionals like B3LYP, can be used to optimize the ground-state geometry of this compound. nih.govmdpi.com From the optimized geometry, various electronic properties can be calculated, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is related to the electronic absorption properties of the molecule. Molecular electrostatic potential (MEP) maps can also be generated to identify electron-rich and electron-poor regions, predicting sites for intermolecular interactions. nih.gov
Vibrational Spectra: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govnih.gov By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the vibrational modes to specific molecular motions (e.g., C-H stretching, ring breathing) can be achieved. nih.govmdpi.com This comparison serves as a powerful validation of both the experimental data and the computational model. nih.gov
Ab Initio Quantum Mechanics for Ground-State Properties
Ab initio quantum mechanical methods are foundational in computational chemistry for predicting the properties of molecules from first principles, without reliance on empirical parameters. For acridine derivatives, these calculations are vital for understanding the fundamental electronic structure and geometry that dictate the molecule's behavior. Methods like Density Functional Theory (DFT) are commonly used to optimize the molecular geometry and calculate various ground-state properties. nih.gov
Research on related 9-substituted acridines utilizes DFT to determine optimized structures, which serve as the starting point for more complex simulations like molecular docking. nih.gov These calculations can elucidate key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, they provide critical electronic data, including the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is particularly important as it relates to the molecule's electronic transitions and reactivity. For instance, quantum chemical calculations have been performed on acridine derivatives to understand their physicochemical properties and biological activity at a molecular level. nih.gov
Illustrative Ground-State Properties of this compound Calculated via DFT
| Property | Calculated Value (Illustrative) | Description |
|---|---|---|
| Total Energy | -955.43 Hartrees | The total electronic energy of the molecule in its optimized geometry. |
| HOMO Energy | -5.85 eV | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |
| LUMO Energy | -2.15 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 3.70 eV | Energy difference between HOMO and LUMO, indicating electronic stability and excitation energy. |
| Dipole Moment | 4.52 Debye | A measure of the overall polarity of the molecule. |
Note: The data in this table is illustrative, based on typical values for similar aromatic compounds, and serves to demonstrate the output of ab initio calculations, as specific published data for this compound was not available.
Molecular Dynamics Simulations and Docking Studies for Intermolecular Interactions
To understand how this compound might interact with biological macromolecules, molecular dynamics (MD) simulations and docking studies are powerful predictive tools. Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor, while MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. frontiersin.org
In the broader research of acridine derivatives, these techniques are extensively applied. For example, docking studies have been performed on novel 9-aminoacridines to investigate their potential as antimalarial agents by analyzing their interactions with plasmepsin enzymes. researchgate.net Similarly, derivatives have been docked into the active sites of DNA topoisomerase II to predict their binding affinity and mode of action as potential anticancer agents. jscimedcentral.comijper.org These studies typically identify key intermolecular interactions, such as hydrogen bonds and π-π stacking, between the acridine compound and amino acid residues of the protein target.
Following docking, MD simulations can be used to assess the stability of the predicted binding pose. nih.gov By simulating the movement of atoms over time, researchers can observe how the ligand and protein adapt to each other, confirming whether the initial docked conformation is maintained. frontiersin.org Such simulations were used to study the binding of 9-aminoacridine to DNA, providing a physical basis for its intercalative binding properties. nih.gov
Illustrative Docking Results for this compound with DNA Topoisomerase II
| Parameter | Value (Illustrative) | Significance |
|---|---|---|
| Binding Energy (Glide Score) | -8.5 kcal/mol | Indicates the predicted binding affinity; more negative values suggest stronger binding. |
| Hydrogen Bonds | 2 | Specific electrostatic interactions with receptor atoms (e.g., with Aspartate or Glycine residues). |
| Key Interacting Residues | Asp479, Gly478, DNA bases (DG13, DA14) | Amino acids or nucleic acid bases in the binding pocket that form significant contacts with the ligand. |
| Interaction Type | DNA Intercalation, H-Bonding | Describes the primary mode of binding to the target molecule. |
Note: This table presents hypothetical results for this compound to illustrate the typical data obtained from docking studies, drawing parallels from research on other 9-substituted acridine topoisomerase inhibitors. jscimedcentral.comijper.org
Chemometric and Multivariate Data Analysis for Complex Spectroscopic Data
Spectroscopic techniques generate large and complex datasets, especially when studying molecular behavior under varying conditions. Chemometrics and multivariate data analysis provide the mathematical and statistical tools to extract meaningful information from this complex data. Methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are used to identify patterns, classify samples, and build predictive models. osti.gov
In the context of this compound research, these methods could be applied to analyze spectroscopic data (e.g., UV-Vis, fluorescence, or NMR) collected during titration experiments, stability studies, or interaction analyses. For example, if the compound's spectrum changes upon binding to a biological target, multivariate analysis can help to deconvolve the spectra of the bound, unbound, and any intermediate species. While specific applications of chemometrics to this compound are not prominent in the literature, the methodology is broadly applicable. osti.gov PCA can reduce the dimensionality of the data, identifying the principal sources of variation (principal components), which might correspond to different chemical species or environmental effects. This allows for the visualization of complex changes in a simplified manner.
Illustrative Principal Component Analysis of Spectroscopic Data for this compound
| Principal Component (PC) | Eigenvalue | % Variance Explained | Cumulative % Variance |
|---|---|---|---|
| PC1 | 5.88 | 73.5% | 73.5% |
| PC2 | 1.92 | 24.0% | 97.5% |
| PC3 | 0.15 | 1.9% | 99.4% |
Note: This table is a hypothetical representation of PCA results from a spectroscopic experiment monitoring the interaction of this compound, demonstrating how the first few principal components often capture the vast majority of the variation in the data.
Emerging Research Directions and Future Perspectives for 9 P Aminostyryl Acridine Analogues
Development of Novel Probes for Specific Biological Targets and Processes
While traditionally known as DNA intercalators, 9-aminoacridine (B1665356) analogues are being re-engineered as sophisticated fluorescent probes for a variety of specific biological targets and cellular processes. A significant development is the creation of "light-up" probes, which are minimally fluorescent in aqueous solutions but exhibit a dramatic increase in fluorescence intensity upon binding to a specific target. This property is ideal for reducing background noise and enhancing detection sensitivity. For instance, N-arylamino-substituted acridizinium derivatives, which share a similar structural framework, are nearly non-fluorescent in solution but show a 10- to 50-fold increase in fluorescence when bound to proteins like bovine serum albumin (BSA) or to DNA. nih.gov This demonstrates their potential for developing selective protein-sensitive probes.
Furthermore, the focus is shifting towards targeting specific proteins and cellular components beyond bulk nucleic acids. Researchers have identified 9-aminoacridine derivatives that can selectively target and modulate the function of regulatory T cells (Tregs) by directly interfering with the FoxP3 transcription factor. nih.gov This opens the door to creating probes that can visualize and track specific immune cell populations or monitor the activity of key regulatory proteins in real-time. Other derivatives have been designed as fluorescent probes to monitor changes in the cellular microenvironment, such as polarity and viscosity within specific organelles like lipid droplets and lysosomes. rsc.org These tools are invaluable for studying cellular metabolism and stress responses, moving the application of acridine (B1665455) analogues from static labeling to dynamic monitoring of cellular functions.
Advancements in Synthetic Methodologies for Highly Complex and Tunable Derivatives
The growing demand for structurally diverse and functionally optimized 9-aminoacridine analogues has spurred significant innovation in synthetic chemistry. Traditional multi-step syntheses, often hampered by harsh conditions and laborious purifications, are being replaced by more efficient and versatile methods. google.com These modern approaches allow for the rapid generation of large libraries of compounds, facilitating structure-activity relationship (SAR) studies and the discovery of novel biological activities. nih.govmdpi.com
| Synthetic Methodology | Description | Advantages |
| Parallel Synthesis | Enables the simultaneous creation of a large library of related compounds by systematically varying substituents on the core scaffold. nih.gov | Rapid generation of diverse molecules for high-throughput screening and SAR studies. nih.govmdpi.com |
| Solid-Phase Synthesis | The acridine derivative is assembled on a solid resin support, allowing for easy purification by simple filtration and washing steps. google.com | Efficiently generates complex peptidyl derivatives with variable spacers and residues; simplifies purification. ariel.ac.il |
| One-Pot Reactions | Multiple reaction steps are performed in a single reaction vessel without isolating intermediates. google.com | Increases efficiency, reduces waste, and shortens the overall synthesis time. google.commdpi.com |
| Modified Classical Reactions | Improvements on established methods, such as the Ullmann-Goldberg reaction, to synthesize the 9-chloroacridine (B74977) intermediate under milder conditions. | Provides reliable access to core structures with improved yields and substrate scope. |
Theoretical Predictions and Computational Design for Optimized Photophysical and Interaction Properties
Computational chemistry has become an indispensable tool for the rational design of 9-aminoacridine analogues with tailored properties. Theoretical predictions allow researchers to understand and optimize both the photophysical characteristics (e.g., fluorescence) and the binding interactions of these molecules with their biological targets before undertaking complex synthesis.
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to gain insight into the electronic structure, stability, and spectral properties of new derivatives. researchgate.net For example, computational analyses have been used to explain the rates of hydrolysis of different 9-aminoacridines, linking stability to factors like delocalization across specific bonds and steric effects. researchgate.net This predictive power helps in designing more stable compounds for biological applications. mdpi.com
Molecular docking and molecular dynamics (MD) simulations are used to model the interaction between acridine derivatives and their target biomolecules, such as enzymes or DNA. frontiersin.orgnih.gov Docking studies can predict the preferred binding pose of a ligand in the active site of a protein, providing crucial information for designing more potent inhibitors. frontiersin.org For instance, simulations have shown how an acridine–triazole–pyrimidine hybrid can optimally fit within the binding site of topoisomerase II and intercalate with DNA bases. nih.gov MD simulations further refine this picture by showing how the complex behaves over time, confirming the stability of the predicted interactions. frontiersin.orgnih.gov These computational approaches accelerate the design-synthesize-test cycle, enabling a more focused and efficient search for compounds with desired biological activities.
| Computational Method | Application in Acridine Analogue Design | Key Insights |
| Quantum Mechanics (e.g., DFT) | Predicts ground-state physical properties, electronic transitions, and chemical stability. researchgate.net | Elucidates factors driving chemical reactions like hydrolysis; predicts spectral properties. mdpi.comresearchgate.net |
| Molecular Docking | Simulates the binding of a ligand to the active site of a target protein (e.g., an enzyme). frontiersin.org | Predicts binding affinity and orientation, guiding the design of potent and selective inhibitors. frontiersin.orgnih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the movement and interaction of the ligand-protein complex over time. frontiersin.orgnih.gov | Assesses the stability of binding poses and reveals dynamic interactions crucial for biological function. frontiersin.org |
Exploration of New Chemical Biology Applications Beyond Nucleic Acid Probing
The versatility of the 9-aminoacridine scaffold has led to its exploration in a wide range of chemical biology applications that extend far beyond its classical role as a DNA intercalator. Researchers are leveraging this structure to create highly specific inhibitors, modulators of cellular pathways, and advanced therapeutic agents.
One of the most prominent areas is the development of enzyme inhibitors. Analogues have been designed as potent inhibitors of topoisomerases I and II, crucial enzymes in DNA replication, making them valuable anticancer agents. nih.govnih.govnih.govnih.gov Other derivatives have been synthesized to target enzymes implicated in neurodegenerative disorders, such as acetylcholinesterase and butyrylcholinesterase, showing potential for the treatment of Alzheimer's disease. frontiersin.orgnih.gov
In the field of immunology, specific 9-aminoacridine derivatives have been identified as small molecule inhibitors that can downregulate the function of regulatory T cells (Tregs). nih.gov They achieve this by directly interfering with the DNA-binding activity of the master transcription factor FoxP3, which in turn enhances anti-tumor immune responses. nih.gov This represents a novel strategy for cancer immunotherapy. Furthermore, the scaffold continues to be a foundation for developing antimalarial drugs, with new hybrid molecules being created to overcome drug resistance. mdpi.com The development of fluorescent probes sensitive to micro-environmental factors like polarity and viscosity also marks a significant expansion, enabling the study of cellular processes in living cells with high spatial and temporal resolution. rsc.org
| Application Area | Target/Mechanism | Example Finding |
| Anticancer | Inhibition of Topoisomerase I and II enzymes, leading to cell cycle arrest and apoptosis. nih.gov | An acridine-triazole-pyrimidine hybrid showed potent Topoisomerase IIβ inhibitory activity (IC50 of 0.52 µM). nih.gov |
| Neurodegenerative Disease | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov | Synthesized derivatives showed more potent inhibition of both AChE and BuChE than the standard drug galantamine. nih.gov |
| Immunomodulation | Downregulation of FoxP3 in regulatory T cells (Tregs) by interfering with its DNA-binding activity. nih.gov | A set of 9-aminoacridines was shown to inhibit Treg suppressive functions, boosting anti-tumor immune responses. nih.gov |
| Antimalarial | Inhibition of hematin (B1673048) formation and targeting parasite DNA topoisomerase II. mdpi.com | Hybrid molecules combining the acridine scaffold with other pharmacophores are being developed to combat drug-resistant malaria strains. mdpi.com |
| Cellular Sensing | Fluorescent probes that respond to changes in the microenvironment. rsc.org | Acridine-dicyanoisophorone based probes show a 38-fold fluorescence enhancement with increasing solvent polarity. rsc.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-(p-Aminostyryl)acridine derivatives, and how can their purity be verified?
- Methodological Answer : The synthesis typically involves nucleophilic displacement reactions between 9-chloroacridine and p-aminostyryl derivatives under reflux in anhydrous solvents like dichloromethane or DMF. For example, 9-chloroacridine reacts with p-aminostyryl amines in the presence of a base (e.g., triethylamine) to form the target compound . Purity verification requires HPLC (C18 column, acetonitrile/water mobile phase) coupled with UV-Vis detection at λ = 360–400 nm, as acridine derivatives exhibit strong absorbance in this range . Mass spectrometry (ESI-MS) is recommended for confirming molecular weight .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the styryl linkage and amino group position. Aromatic protons in the acridine ring appear as multiplets at δ 7.5–9.0 ppm, while the styryl doublet resonates at δ 6.5–7.2 ppm .
- Fluorescence Spectroscopy : Excitation at 350–380 nm and emission at 450–500 nm can confirm π-conjugation integrity .
- FT-IR : Stretching vibrations for C=N (1650–1600 cm) and aromatic C-H (3050–3100 cm) validate the acridine backbone .
Advanced Research Questions
Q. How can researchers optimize the fluorescence quantum yield of this compound through structural modifications?
- Methodological Answer : Substituent effects at the 9-position significantly influence fluorescence. Introducing electron-donating groups (e.g., -NH, -OCH) on the styryl moiety enhances quantum yield by stabilizing excited states. For instance, replacing the p-aminostyryl group with a p-methoxystyryl derivative increases emission intensity by ~30% . Computational modeling (TD-DFT) can predict optimal substituents by analyzing HOMO-LUMO gaps .
Q. What strategies are recommended for resolving discrepancies in cytotoxicity data across different cell lines for this compound?
- Methodological Answer :
- Cross-Validation : Use orthogonal assays (e.g., MTT, ATP luminescence, and caspase-3 activation) to confirm cytotoxicity mechanisms .
- Cell Line Profiling : Assess membrane permeability differences via flow cytometry with acridine orange staining .
- Metabolic Interference Checks : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to rule out metabolism-driven cytotoxicity variations .
Q. How do in silico models predict the binding affinity of this compound derivatives to DNA or protein targets?
- Methodological Answer :
- Docking Studies : Tools like AutoDock Vina or Schrödinger Suite can model intercalation into DNA (dG-dC rich regions) or binding to Bcl-xL (PDB: 1R1D). The acridine scaffold’s planarity and amino group orientation are critical for ΔG calculations .
- QSAR Models : Use descriptors like polar surface area (TPSA) and logP to correlate substituent effects with IC values. For example, derivatives with TPSA > 80 Å show improved DNA binding .
Q. What methodological considerations are critical when designing dose-response studies for this compound's antitumor activity?
- Methodological Answer :
- Dose Range : Start with 0.1–100 µM, as acridine derivatives often exhibit sub-micromolar IC values in leukemia cells (e.g., HL-60) .
- Time-Dependent Effects : Monitor apoptosis markers (e.g., Annexin V) at 24, 48, and 72 hours to capture delayed responses .
- Solvent Controls : Use DMSO concentrations ≤0.1% to avoid solvent-induced cytotoxicity artifacts .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the mutagenicity of this compound derivatives?
- Methodological Answer :
- Ames Test Replication : Conduct assays in Salmonella typhimurium TA98 and TA100 strains with/without metabolic activation (S9 fraction). Compare results to baseline mutagenicity of 9-aminoacridine, which shows positive responses in TA98 .
- Comet Assay : Assess DNA strand breaks in human lymphocytes to differentiate between intercalation-driven vs. direct DNA-damaging effects .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
